molecular formula C19H20N2O4 B2606770 2-(3-methoxyphenoxy)-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide CAS No. 922949-27-7

2-(3-methoxyphenoxy)-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide

Cat. No. B2606770
CAS RN: 922949-27-7
M. Wt: 340.379
InChI Key: LGJMFTBJIQTSEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-methoxyphenoxy)-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide, also known as MPAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a small molecule that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various research applications. In

Scientific Research Applications

Synthesis Techniques and Potential Applications

  • Convenient Approach to Diastereomerically Pure Pyrrolidin-2-ones : Research by Galeazzi, Mobbili, and Orena (1996) detailed an oxidative cyclisation approach for synthesizing 1,3,4-trisubstituted pyrrolidin-2-ones, which could be related to the structural manipulation of compounds like 2-(3-methoxyphenoxy)-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide. This method is useful for creating biologically active amino acids containing the pyrrolidine ring in enantiomerically pure forms, suggesting applications in developing therapeutic compounds (Galeazzi, Mobbili, & Orena, 1996).

  • Leuckart Synthesis and Pharmacological Assessment : A study by Rani, Pal, Hegde, and Hashim (2016) involved the synthesis of novel acetamide derivatives through a multi-step reaction sequence starting from the Leuckart reaction. The structural assignments were determined by various spectroscopic analyses. These compounds were evaluated for cytotoxic, anti-inflammatory, analgesic, and antipyretic activities, indicating the compound's potential in medicinal chemistry research (Rani, Pal, Hegde, & Hashim, 2016).

  • Green Synthesis of N-(3-Amino-4-methoxyphenyl)acetamide : Research on the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide using a novel Pd/C catalyst was conducted by Zhang Qun-feng (2008). This process optimization study underscores the compound's significance in synthesizing azo disperse dyes, demonstrating its utility in chemical manufacturing processes (Zhang Qun-feng, 2008).

Chemical Structure and Reactivity Studies

  • Chemoselective Acetylation of 2-Aminophenol : A study by Magadum and Yadav (2018) explored the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, showcasing the compound's role as an intermediate in the synthesis of antimalarial drugs. This research highlights the compound's importance in the development of pharmaceuticals (Magadum & Yadav, 2018).

  • Metabolism of Chloroacetamide Herbicides : Coleman, Linderman, Hodgson, and Rose (2000) conducted a comparative study on the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes. This research provides insights into the biotransformation pathways of compounds structurally related to 2-(3-methoxyphenoxy)-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide, relevant for understanding its metabolic fate in biological systems (Coleman, Linderman, Hodgson, & Rose, 2000).

properties

IUPAC Name

2-(3-methoxyphenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-24-16-4-2-5-17(12-16)25-13-18(22)20-14-7-9-15(10-8-14)21-11-3-6-19(21)23/h2,4-5,7-10,12H,3,6,11,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJMFTBJIQTSEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-methoxyphenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.